![molecular formula C6H6F3N3 B3367591 Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine CAS No. 1823585-68-7](/img/structure/B3367591.png)
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine
Overview
Description
“Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Synthesis Analysis
The synthesis of trifluoromethyl pyrimidine derivatives, including “this compound”, often involves multi-step reactions . For example, a series of novel trifluoromethyl pyrimidine derivatives were synthesized through four-step reactions . The synthesis process typically involves the use of readily available starting materials and features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group can significantly influence the molecule’s properties, making it a valuable moiety in the design of biologically active molecules .Chemical Reactions Analysis
Trifluoromethyl pyrimidine derivatives, including “this compound”, can undergo various chemical reactions . For instance, they can participate in multi-component reactions, which are characterized by broad substrate scope, high efficiency, and scalability . These reactions provide a straightforward route to biologically important trifluoromethyl pyrimidine derivatives .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 178.11 . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble . The compound has a lipophilicity log Po/w (iLOGP) of 1.01 .Scientific Research Applications
Heterocyclic Aromatic Amines (HAAs) and Cancer Research
Heterocyclic aromatic amines are formed in meats and other foods during cooking at high temperatures. These compounds, including variants like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for their carcinogenic potential in humans. Research has shown that HAAs can cause DNA adducts in the mammary gland after metabolic activation, suggesting a possible etiological role in human breast cancer. Moreover, humans exposed to cooked meats are confirmed to be exposed to HAAs, which underlines the importance of understanding these compounds' formation, metabolism, and effects on human health (Snyderwine, 1994).
Advanced Oxidation Processes for Pollutant Degradation
Nitrogen-containing compounds, such as amines and dyes, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been reviewed as effective methods to mineralize nitrogen-containing compounds, improving the efficacy of treatment schemes. This includes the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. Such processes are crucial for addressing the global concern regarding the presence of toxic amino-compounds and their harmful degradation products in water resources (Bhat & Gogate, 2021).
Pharmaceutical Development
The pyrimidine core, integral to compounds like Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine, serves as a scaffold for developing biologically active compounds due to its wide range of pharmacological activities. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic properties. A systematic analysis of pyrimidine derivatives from a pharmacological point of view can serve as a basis for further development of new highly effective and safe medicines (Chiriapkin, 2022).
Safety and Hazards
Future Directions
Trifluoromethyl pyrimidine derivatives, including “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine”, have shown potential in various applications, such as antifungal, insecticidal, and anticancer activities . Future research could focus on further studying the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl pyrimidine cores .
Mechanism of Action
Target of Action
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine is a pyrimidine derivative . Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, and antiviral activities . .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Given the broad biological activities of pyrimidine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Pyrimidine derivatives have been reported to exhibit antifungal, antibacterial, insecticidal, and antiviral activities . This suggests that this compound may have similar effects, but further studies are needed to confirm this.
properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYOLTADTFMFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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